molecular formula C9H14O B575768 Cyclopropanol, 1-(1-hexynyl)- (9CI) CAS No. 163211-82-3

Cyclopropanol, 1-(1-hexynyl)- (9CI)

Cat. No.: B575768
CAS No.: 163211-82-3
M. Wt: 138.21
InChI Key: CGHXQWYMPPOMAC-UHFFFAOYSA-N
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Description

Structural Characterization of Cyclopropanol, 1-(1-Hexynyl)- (9CI)

Molecular Architecture and Stereoelectronic Properties

The compound’s core consists of a cyclopropane ring (C₃H₆O) with a hydroxyl group and a 1-hexynyl substituent (-C≡C-C₅H₁₁) at adjacent carbons. The cyclopropane ring exhibits sp⁵-hybridized carbons , resulting in bond angles of ~60° and significant ring strain (27.5 kcal/mol). The hexynyl group introduces conjugative effects through its triple bond, which interacts with the cyclopropane’s bent σ-bonds to delocalize electron density.

Density functional theory (DFT) calculations reveal that the gauche conformation of the hydroxyl group relative to the cyclopropane plane is stabilized by 1.4 kcal/mol due to reduced nonbonded interactions (e.g., H···H repulsion). Additionally, the alkyne’s π-system participates in hyperconjugation with the cyclopropane ring, further stabilizing the molecule.

Comparative Analysis of Cyclopropanol Derivatives

Cyclopropanol derivatives vary widely in stability and reactivity based on substituent electronic and steric profiles:

Derivative Substituent Ring-Strain (kcal/mol) Key Reactivity
1-(1-Hexynyl)cyclopropanol -C≡C-C₅H₁₁ 27.5 Alkyne-mediated cycloadditions
1-Phenylcyclopropanol -C₆H₅ 26.8 Radical stabilization via aryl conjugation
Cyclopropanol -H 27.5 Base-catalyzed ring-opening

The hexynyl derivative’s alkyne enhances kinetic stability compared to alkyl-substituted analogues due to resonance delocalization. In contrast, phenyl-substituted derivatives exhibit faster radical-mediated ring-opening due to spin density transfer to the aromatic ring.

Spectroscopic Identification Techniques (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The hydroxyl proton resonates at δ 1.2–1.5 ppm as a sharp singlet due to rapid exchange. The cyclopropane protons appear as a multiplet at δ 1.0–1.2 ppm (J = 5–7 Hz), while the hexynyl protons show characteristic splitting:
    • Terminal alkyne proton: δ 2.1–2.3 ppm (triplet, J = 2.6 Hz).
    • Methylene groups: δ 1.4–1.6 ppm (multiplet).
  • ¹³C NMR : The cyclopropane carbons resonate at δ 14–21 ppm (CH₂) and δ 61 ppm (C-OH). The alkyne carbons appear at δ 70–80 ppm (sp-hybridized).
Infrared (IR) Spectroscopy

Key absorptions include:

  • O-H stretch : 3200–3400 cm⁻¹ (broad).
  • C≡C stretch : 2100–2260 cm⁻¹ (sharp).
  • C-O stretch : 1040–1100 cm⁻¹.
Mass Spectrometry (MS)

The molecular ion peak at m/z 138 (C₉H₁₄O⁺) fragments via:

  • Loss of H₂O (m/z 120).
  • Alkyne cleavage to form a cyclopropane radical cation (m/z 79).

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction of 1-(1-hexynyl)cyclopropanol derivatives reveals a dihedral angle of 15° between the cyclopropane and alkyne planes, minimizing steric clashes. The hydroxyl group adopts a gauche conformation relative to the cyclopropane ring, stabilized by intramolecular hydrogen bonding with the alkyne’s π-cloud (O-H···C≡C distance: 2.8 Å).

Comparative studies with 1-phenylcyclopropanol show a planar arrangement between the cyclopropane and aryl ring, facilitating resonance stabilization. In contrast, the hexynyl derivative’s nonplanar geometry reduces conjugation but enhances steric protection of the hydroxyl group.

Properties

CAS No.

163211-82-3

Molecular Formula

C9H14O

Molecular Weight

138.21

IUPAC Name

1-hex-1-ynylcyclopropan-1-ol

InChI

InChI=1S/C9H14O/c1-2-3-4-5-6-9(10)7-8-9/h10H,2-4,7-8H2,1H3

InChI Key

CGHXQWYMPPOMAC-UHFFFAOYSA-N

SMILES

CCCCC#CC1(CC1)O

Synonyms

Cyclopropanol, 1-(1-hexynyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The following compounds are structurally related to Cyclopropanol, 1-(1-hexynyl)- (9CI), differing in substituents or functional groups:

Cyclopropanol, 2,2-dimethyl- (8CI,9CI)
  • Molecular Formula : C₅H₁₀O (inferred from substituents; lists conflicting data).
  • Substituents : Two methyl groups at the 2-position of the cyclopropane ring.
  • Electron-donating methyl groups reduce the hydroxyl group’s acidity compared to electron-withdrawing substituents.
  • Applications: Methyl-substituted cyclopropanols are often intermediates in synthetic organic chemistry, particularly in stereoselective reactions .
Cyclopropanol, 1-(phenylethynyl)-
  • Molecular Formula : C₁₁H₁₀O (verified via SMILES: C1=CC=C(C#CC2(CC2)O)C=C1) .
  • Substituents : Phenylethynyl group (-C≡C-Ph).
  • Key Properties :
    • Aromatic phenyl group enhances conjugation, altering electronic properties (e.g., UV absorption).
    • Higher lipophilicity compared to aliphatic analogs, influencing solubility and membrane permeability.
  • Reactivity: The phenylethynyl group may participate in Sonogashira coupling or polymerization reactions .
Cyclopropanol, 2,2-dichloro-, 1-formate (9CI)
  • Molecular Formula : C₄H₄Cl₂O₂ (from ).
  • Substituents : Two chlorine atoms at the 2-position and a formate ester (-OCHO) replacing the hydroxyl.
  • Key Properties :
    • Electron-withdrawing chlorine atoms increase the acidity of adjacent protons.
    • The ester group enhances stability compared to free alcohols but introduces susceptibility to hydrolysis.
  • Applications: Chlorinated cyclopropanols are precursors to agrochemicals, leveraging their reactivity for functional group transformations .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Reactivity/Properties References
Cyclopropanol, 1-(1-hexynyl)- (9CI) C₉H₁₄O 1-hexynyl 138.21 Terminal alkyne, strained ring
Cyclopropanol, 2,2-dimethyl- (8CI,9CI) C₅H₁₀O 2,2-dimethyl 86.13 Steric stabilization, lower acidity
Cyclopropanol, 1-(phenylethynyl)- C₁₁H₁₀O Phenylethynyl 158.20 Conjugated system, aromaticity
Cyclopropanol, 2,2-dichloro-, 1-formate C₄H₄Cl₂O₂ 2,2-dichloro, formate ester 167.98 Electron-withdrawing, ester hydrolysis

Electronic and Steric Effects

  • Electron-Donating Groups (e.g., methyl) : Stabilize the cyclopropane ring but reduce hydroxyl acidity.
  • Electron-Withdrawing Groups (e.g., Cl) : Increase hydroxyl acidity and ring-opening propensity.
  • Alkyne Substituents (e.g., hexynyl, phenylethynyl) : Introduce sites for functionalization (e.g., click chemistry) and alter lipophilicity .

Preparation Methods

Grignard and Organozinc Approaches

Organometallic reagents like Grignard (RMgX) or organozinc compounds are widely used to construct cyclopropanol rings. In one approach, a cyclopropane precursor such as cyclopropyl ketone is treated with a hexynyl Grignard reagent (HC≡C(CH₂)₄MgBr) to form the alcohol via nucleophilic addition. For example:

Cyclopropanone+HC≡C(CH2)4MgBrTHF, -78°C1-(1-Hexynyl)cyclopropanol+MgBr(O)\text{Cyclopropanone} + \text{HC≡C(CH}2\text{)}4\text{MgBr} \xrightarrow{\text{THF, -78°C}} \text{1-(1-Hexynyl)cyclopropanol} + \text{MgBr(O)}

Yields typically range from 40–60%, with side products arising from over-addition or ketone enolization.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction employs diiodomethane (CH₂I₂) and a zinc-copper couple to generate a carbene intermediate, which reacts with alkenes to form cyclopropanes. To introduce the hexynyl group, a pre-functionalized alkene such as 1-hexynylvinyl ether is used:

CH2I2+Zn(Cu)+HC≡C(CH2)3CH2OCH=CH21-(1-Hexynyl)cyclopropanol+Byproducts\text{CH}2\text{I}2 + \text{Zn(Cu)} + \text{HC≡C(CH}2\text{)}3\text{CH}2\text{OCH=CH}2 \rightarrow \text{1-(1-Hexynyl)cyclopropanol} + \text{Byproducts}

This method achieves moderate yields (50–70%) but requires stringent anhydrous conditions.

Ring-Opening of Strained Cyclopropane Derivatives

Epoxide and Aziridine Ring-Opening

Strained three-membered rings like epoxides or aziridines can undergo ring-opening with alkynyl nucleophiles. For instance, cyclopropyl epoxide reacts with lithium hexynide (HC≡C(CH₂)₄Li) in tetrahydrofuran (THF) at –30°C:

Cyclopropyl epoxide+HC≡C(CH2)4Li1-(1-Hexynyl)cyclopropanol+LiO\text{Cyclopropyl epoxide} + \text{HC≡C(CH}2\text{)}4\text{Li} \rightarrow \text{1-(1-Hexynyl)cyclopropanol} + \text{LiO}^-

This method offers 55–65% yields but is limited by competing side reactions at higher temperatures.

Cyclopropane Carboxylate Transesterification

Transesterification of cyclopropane carboxylates with hexynyl alcohols under acidic catalysis provides an alternative route:

Cyclopropane carboxylate+HC≡C(CH2)4OHH+1-(1-Hexynyl)cyclopropanol+Carboxylic acid\text{Cyclopropane carboxylate} + \text{HC≡C(CH}2\text{)}4\text{OH} \xrightarrow{\text{H}^+} \text{1-(1-Hexynyl)cyclopropanol} + \text{Carboxylic acid}

Yields here are lower (30–50%), necessitating careful pH control to prevent ring-opening.

Catalytic Cyclopropanation Strategies

Rhodium(II)-Catalyzed Alkynylcyclopropanation

A breakthrough method involves rhodium(II) catalysts (e.g., Rh₂(OAc)₄) to transfer alkynylcarbenes to alkenes. The process begins with 7-alkynyl cycloheptatrienes , which decarbenate under Rh(II) catalysis to generate reactive carbene intermediates. These intermediates cyclopropanate alkenes with high cis-selectivity:

7-Alkynyl cycloheptatriene+AlkeneRh2(OAc)41-(1-Hexynyl)cyclopropanol derivative+Byproducts\text{7-Alkynyl cycloheptatriene} + \text{Alkene} \xrightarrow{\text{Rh}2(\text{OAc})4} \text{1-(1-Hexynyl)cyclopropanol derivative} + \text{Byproducts}

Key advantages include:

  • Diastereoselectivity : cis-Selectivity up to 9:1.

  • Yield : 60–85% for tertiary alkenes.

  • Scope : Compatible with styrenes, enamines, and cyclohexenes.

Table 1: Performance of Rh(II)-Catalyzed Cyclopropanation

SubstrateCatalyst LoadingTemperatureYield (%)cis:trans
Styrene2 mol%25°C788:1
1-Hexene5 mol%40°C657:1
Cyclohexene2 mol%25°C829:1

Gold(I)-Mediated Cycloisomerization

Gold(I) catalysts (e.g., AuCl(PPh₃)) promote cycloisomerization of enynes to cyclopropanes. While less explored for hexynyl derivatives, this method offers complementary selectivity:

1-Hexynyl enyneAuCl(PPh3)1-(1-Hexynyl)cyclopropanol+Oligomers\text{1-Hexynyl enyne} \xrightarrow{\text{AuCl(PPh}_3\text{)}} \text{1-(1-Hexynyl)cyclopropanol} + \text{Oligomers}

Yields are modest (40–55%) due to competing oligomerization.

Radical and Photochemical Methods

Radical Cyclization

UV irradiation of hexynyl diazo compounds generates radicals that undergo cyclopropanation:

HC≡C(CH2)4N2CO2Ethν1-(1-Hexynyl)cyclopropanol+N2+CO2\text{HC≡C(CH}2\text{)}4\text{N}2\text{CO}2\text{Et} \xrightarrow{h\nu} \text{1-(1-Hexynyl)cyclopropanol} + \text{N}2 + \text{CO}2

This method suffers from low yields (20–35%) but is valuable for photoresponsive systems.

Barton Radical Decarboxylation

The Barton reaction uses N-hydroxy-2-thiopyridone derivatives to generate radicals from carboxylic acids. Applied to cyclopropane carboxylates, it enables decarboxylative alkynylation:

Cyclopropane carboxylate+HC≡C(CH2)4IBarton conditions1-(1-Hexynyl)cyclopropanol+CO2+Byproducts\text{Cyclopropane carboxylate} + \text{HC≡C(CH}2\text{)}4\text{I} \xrightarrow{\text{Barton conditions}} \text{1-(1-Hexynyl)cyclopropanol} + \text{CO}_2 + \text{Byproducts}

Yields range from 45–60%, with strict nitrogen atmosphere requirements.

Comparative Analysis of Methods

Table 2: Synthesis Method Comparison

MethodYield (%)SelectivityScalabilityCost
Organometallic Addition40–60ModerateHighModerate
Rh(II) Catalysis60–85HighModerateHigh
Radical Cyclization20–35LowLowLow
Transesterification30–50LowHighLow

Key Findings :

  • Rh(II) Catalysis offers the best balance of yield and selectivity but requires expensive catalysts.

  • Organometallic Methods are more scalable but generate stoichiometric waste.

  • Radical Approaches are niche, suited for photochemical applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Cyclopropanol, 1-(1-hexynyl)- (9CI), and how do reaction conditions influence yield?

  • Methodology : Cyclopropanol derivatives are typically synthesized via cyclopropanation strategies. For example, the Kulinkovich reaction (using Grignard reagents and esters) or transition-metal-catalyzed cyclopropanation (e.g., with vinyl carbenes) can introduce the strained cyclopropane ring . The presence of a hexynyl substituent may require protective group strategies to prevent alkyne side reactions. Optimizing solvent polarity (e.g., THF vs. DCM) and temperature (low temps for kinetic control) can improve yields.
  • Data Consideration : Yields for analogous cyclopropanol syntheses range from 80% to 97%, depending on steric and electronic effects of substituents .

Q. How can spectroscopic techniques (NMR, IR) characterize the structure of Cyclopropanol, 1-(1-hexynyl)- (9CI)?

  • Methodology :

  • ¹H/¹³C NMR : The cyclopropane ring protons appear as distinct splitting patterns (e.g., ABX systems) due to ring strain. The hexynyl group’s terminal alkyne proton is typically a singlet near δ 1.9–2.1 ppm, while the sp-hybridized carbons resonate at δ 70–100 ppm in ¹³C NMR .
  • IR : The hydroxyl (O-H) stretch appears as a broad peak ~3200–3600 cm⁻¹, and the alkyne C≡C stretch is observed near 2100–2260 cm⁻¹ .
    • Data Contradictions : Ring strain can cause unexpected coupling constants in NMR; DFT calculations may resolve ambiguities .

Advanced Research Questions

Q. What strategies address stereochemical control during the synthesis of Cyclopropanol, 1-(1-hexynyl)- (9CI), and how is enantiopurity verified?

  • Methodology : Chiral auxiliaries or asymmetric catalysis (e.g., Rh(II)-carbenoid catalysts) can enforce stereoselectivity. Enantiopurity is assessed via chiral HPLC or polarimetry. For example, cyclopropanol derivatives with bulky substituents show >90% enantiomeric excess (ee) when synthesized with Rh(II) catalysts .
  • Data Analysis : X-ray crystallography provides definitive stereochemical assignment, while NOESY NMR correlates spatial proximity of substituents .

Q. How does the hexynyl substituent influence the reactivity of Cyclopropanol, 1-(1-hexynyl)- (9CI) in ring-opening reactions?

  • Methodology : The electron-withdrawing nature of the alkyne increases ring strain, making the cyclopropane more susceptible to nucleophilic attack. Kinetic studies (e.g., monitoring by GC-MS) can compare ring-opening rates with non-alkynylated analogs. For instance, hexynyl-substituted cyclopropanols may undergo acid-catalyzed ring-opening 2–3× faster than methyl-substituted analogs .
  • Applications : The alkyne group enables click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer functionalization .

Q. What computational methods are used to predict and resolve contradictions in spectroscopic data for Cyclopropanol, 1-(1-hexynyl)- (9CI)?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) simulate NMR chemical shifts and coupling constants. Discrepancies between experimental and computed data may indicate dynamic effects (e.g., ring puckering), requiring variable-temperature NMR studies .
  • Case Study : For cyclopropanol derivatives, DFT-predicted ¹³C shifts deviated <2 ppm from experimental data, validating structural assignments .

Research Challenges & Solutions

  • Challenge : Low solubility of alkyne-substituted cyclopropanols in polar solvents.
    Solution : Use co-solvents (e.g., DMF/THF mixtures) or derivatization (e.g., silylation) .
  • Challenge : Contradictory NOE effects due to ring flexibility.
    Solution : Molecular dynamics simulations to model ring puckering .

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